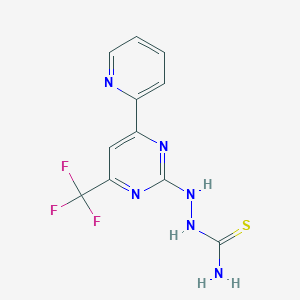
6-(Pyridin-2-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pyridin-2-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. The compound features a pyrimidine ring substituted with a pyridin-2-yl group, a thiosemicarbazido group, and a trifluoromethyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde to form the corresponding Schiff base, which is then reacted with thiosemicarbazide to yield the thiosemicarbazone intermediate. This intermediate undergoes cyclization with a trifluoromethyl-substituted reagent under acidic or basic conditions to form the final pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-2-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiosemicarbazido group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine and pyrimidine rings can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiosemicarbazido group can yield sulfoxides or sulfones, while nucleophilic substitution of the trifluoromethyl group can produce various substituted derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biology: It has shown promise as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Mechanism of Action
The mechanism by which 6-(Pyridin-2-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine exerts its effects is primarily through its interaction with specific molecular targets. The thiosemicarbazido group can form strong interactions with metal ions and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. These interactions can disrupt key biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Lacks the thiosemicarbazido and trifluoromethyl groups, resulting in different chemical properties and biological activities.
4-(Trifluoromethyl)pyrimidine: Does not contain the pyridin-2-yl and thiosemicarbazido groups, leading to reduced biological activity.
Thiosemicarbazido-pyrimidine derivatives: Similar structure but without the trifluoromethyl group, affecting their lipophilicity and cellular uptake.
Uniqueness
The combination of the pyridin-2-yl, thiosemicarbazido, and trifluoromethyl groups in 6-(Pyridin-2-yl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine imparts unique chemical and biological properties that are not observed in similar compounds. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C11H9F3N6S |
|---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
[[4-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea |
InChI |
InChI=1S/C11H9F3N6S/c12-11(13,14)8-5-7(6-3-1-2-4-16-6)17-10(18-8)20-19-9(15)21/h1-5H,(H3,15,19,21)(H,17,18,20) |
InChI Key |
XGIJNQOIUIFPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















